N~4~-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide
Description
This compound (CAS RN: 380383-15-3) is a stereospecific butanediamide derivative featuring a 3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl group at the N⁴ position and a 2-methylpropyl (isobutyl) substituent at the C3 position of the butanediamide backbone . It is classified as a matrix metalloproteinase (MMP) inhibitor, targeting MMP-1, MMP-2, MMP-3, MMP-9, and MMP-14, indicating broad-spectrum activity against both collagenases and gelatinases . The (2R,3S) stereochemistry of the dihydroxy groups and the (2S) configuration of the dimethyloxobutan-2-yl moiety are critical for its binding affinity and selectivity .
Properties
IUPAC Name |
N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N',3-dihydroxy-2-(2-methylpropyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O5/c1-8(2)7-9(10(19)13(21)18-23)12(20)17-11(14(22)16-6)15(3,4)5/h8-11,19,23H,7H2,1-6H3,(H,16,22)(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSMOTCMPXTDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)NO)O)C(=O)NC(C(=O)NC)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870018 | |
| Record name | N~4~-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Marimastat is synthesized through a multi-step process involving the formation of key intermediates. The synthesis begins with the preparation of a hydroxamic acid derivative, which is then coupled with a suitable amine to form the final product. The reaction conditions typically involve the use of organic solvents, such as dimethyl sulfoxide, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of Marimastat follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at its amide and hydroxamic acid groups under acidic or basic conditions:
Key findings:
-
Hydroxamic acid hydrolysis is pH-dependent, with faster rates under strong acidic conditions .
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Amide bonds exhibit stability under physiological pH but hydrolyze in alkaline environments .
Metal Chelation
The hydroxamic acid group facilitates strong chelation with metal ions, critical for its MMP inhibitory activity:
| Metal Ion | Binding Site | Stability Constant (Log K) | Biological Relevance |
|---|---|---|---|
| Zn²⁺ | Hydroxamic acid (N,O) | ~12–14 | MMP inhibition via active site blockade |
| Fe³⁺ | Hydroxamic acid (N,O) | ~20 | Potential for bioreductive activation in prodrugs |
Key findings:
-
Fe(III)-marimastat complexes have been synthesized for hypoxia-activated drug delivery systems .
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Zn²⁺ chelation disrupts MMP catalytic activity, reducing collagen degradation .
Oxidation Reactions
Hydroxyl and secondary alcohol groups are susceptible to oxidation:
| Oxidizing Agent | Target Group | Product | Conditions |
|---|---|---|---|
| KMnO₄ (strong) | Secondary alcohol | Ketone | Acidic, heated |
| CrO₃ | Hydroxyl | Carboxylic acid (if α-H) | H₂SO₄ catalyst |
Key findings:
-
Oxidation of the hydroxyl group at position 3 yields a ketone, altering solubility and bioactivity.
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Strong oxidants degrade the compound, necessitating storage in inert atmospheres .
Stability and Degradation
Stability profiles under varying conditions:
Key findings:
-
The compound is stable at -20°C in anhydrous DMSO but degrades rapidly in aqueous buffers at pH > 8 .
Synthetic Modifications
While full synthesis pathways are proprietary, key reaction steps include:
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Amide Coupling : Formation of the central butanediamide core via EDC/NHS-mediated coupling .
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Hydroxyl Protection : Use of tert-butyldimethylsilyl (TBS) groups to prevent undesired oxidation.
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Stereochemical Control : Chiral resolution to achieve the (2R,3S) configuration critical for bioactivity .
Biological Activity via Chemical Interaction
Scientific Research Applications
Chemistry: Used as a tool to study enzyme inhibition and protein interactions.
Biology: Investigated for its role in inhibiting matrix metalloproteinases, which are involved in tissue remodeling and disease progression.
Medicine: Explored as a treatment for various cancers, including pancreatic, lung, breast, colorectal, brain, and prostate cancers. .
Industry: Utilized in drug development and as a reference compound in biochemical assays.
Mechanism of Action
Marimastat exerts its effects by mimicking the peptide structure of natural matrix metalloproteinase substrates. It binds to the active site of matrix metalloproteinases, preventing the degradation of the basement membrane by these enzymes. This action inhibits the migration of endothelial cells needed to form new blood vessels and prevents the entry and exit of tumor cells into existing blood vessels, thereby inhibiting metastasis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of hydroxamate-free MMP inhibitors, differing from traditional inhibitors like marimastat by its butanediamide scaffold rather than a hydroxamic acid zinc-binding group. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of MMP Inhibitors
*IC₅₀ values are approximate and based on in vitro enzymatic assays.
Key Findings
Structural Determinants of Activity :
- The dihydroxybutanediamide core is essential for chelating the catalytic zinc ion in MMPs. The (2R,3S) configuration in the target compound optimizes hydrogen bonding with MMP active-site residues, while marimastat’s (2S,3R) configuration enhances its potency against MMP-7 .
- The C3 isobutyl group in both the target compound and marimastat improves hydrophobic interactions with the S1' pocket of MMPs, contributing to broad-spectrum inhibition .
- Substitution at the N⁴ position (e.g., dimethyloxobutan-2-yl vs. marimastat’s carbamoylpropyl) modulates selectivity. The target compound lacks marimastat’s activity against MMP-7 due to steric hindrance from its bulkier N⁴ group .
Selectivity vs. Broad-Spectrum Activity :
- The target compound and MMpI199829 exhibit similar MMP profiles but differ in substituents: MMpI199829’s indole group enhances π-stacking with MMP-9’s hydrophobic pocket, whereas the target compound’s dimethyloxobutan-2-yl group favors MMP-2 binding .
- Marimastat’s superior potency (IC₅₀ 5–20 nM) arises from its carbamoylpropyl group, which stabilizes interactions with MMP-7’s deeper S2' pocket .
Biological Activity
N~4~-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, including pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 391.50 g/mol. It features multiple functional groups that may influence its biological interactions, including amine and hydroxyl groups that can participate in hydrogen bonding and affect solubility.
1. Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that compounds with structural similarities demonstrate significant antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .
- Cholinesterase Inhibition : Some related compounds have been evaluated for their ability to inhibit cholinesterase enzymes, which play critical roles in neurotransmission. Inhibitors of these enzymes can be vital in treating conditions like Alzheimer's disease .
The mechanism through which this compound exerts its effects may involve:
- Binding Affinity : The presence of the methylamino and hydroxyl groups may enhance binding affinity to specific receptors or enzymes, leading to altered physiological responses.
- Lipophilicity : The compound's lipophilic nature could facilitate its penetration through cellular membranes, enhancing bioavailability and efficacy .
Case Studies
Several studies have explored the biological activity of structurally similar compounds:
Q & A
Q. Table 1. Key Synthetic Intermediates and Their Roles
| Intermediate | Function | Critical Step | Reference |
|---|---|---|---|
| tert-Butyl-protected amine | Stereochemical control | Coupling under anhydrous DMF | |
| Hydroxybutanamide derivative | Solubility modulation | Hydroxylation at N¹ |
Q. Table 2. Comparative Efficacy of Stabilization Methods
| Method | Degradation Half-Life (25°C) | Major Degradant Identified |
|---|---|---|
| Lyophilization | 18 months | Quinone derivative |
| Argon atmosphere | 12 months | Epoxide |
| Antioxidant (BHT) | 9 months | Hydroperoxide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
